molecular formula C24H27BrNP B12675858 Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide CAS No. 93942-38-2

Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide

Cat. No.: B12675858
CAS No.: 93942-38-2
M. Wt: 440.4 g/mol
InChI Key: GVSWDRBHXIUTAG-UHFFFAOYSA-M
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Description

Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide (CAS 93942-38-2) is a phosphonium salt with the molecular formula C 24 H 27 BrNP and a molecular weight of 440.36 g/mol . This compound is recognized in pharmaceutical research as a potential impurity or synthetic intermediate in the production of Triprolidine, an antihistamine API . As a phosphonium salt, its structure features a central phosphorus atom bonded to three phenyl groups and a functionalized ethyl chain terminating in a pyrrolidine ring, making it a complex cation paired with a bromide anion . This molecular architecture suggests potential utility in organic synthesis, for instance, as a precursor for generating phosphonium ylides or as an ionic component in specialized applications. Researchers value this compound for developing and validating analytical methods to control the quality and purity of pharmaceutical substances . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

93942-38-2

Molecular Formula

C24H27BrNP

Molecular Weight

440.4 g/mol

IUPAC Name

triphenyl(2-pyrrolidin-2-ylethyl)phosphanium;bromide

InChI

InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-18-21-11-10-19-25-21;/h1-9,12-17,21,25H,10-11,18-20H2;1H/q+1;/p-1

InChI Key

GVSWDRBHXIUTAG-UHFFFAOYSA-M

Canonical SMILES

C1CC(NC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide typically involves the reaction of triphenylphosphine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Nickel-Catalyzed Dealkylation Reactions

This compound participates in nickel-catalyzed dealkylation under reductive conditions. Key findings include:

Reaction Conditions and Outcomes

EntryCatalystReductantYield (%)Selectivity (S2+S3)/(4+S4)
9NiCl₂·glymeMn850.1
10NiCl₂·glymeZn880.1
11NiBr₂·glymeMn810.1
14NiBr₂·glymeZn860.2
  • Mechanism : Nickel catalysts facilitate cleavage of the C–P bond, forming triphenylphosphine oxide (S4) as the major byproduct .

  • Key Steps :

    • Oxidative addition of the phosphonium salt to Ni(0).

    • Transfer of the alkyl group to the boronic acid (e.g., phenylboronic acid).

    • Reductive elimination to release triphenylphosphine oxide .

Nucleophilic Substitution and Functionalization

The compound undergoes nucleophilic substitution in the presence of strong bases or nucleophiles:

Example: Deuterolysis and Iodization

  • Procedure :

    • Treatment with CH₃Li generates a ylide intermediate.

    • Reaction with I₂ yields deuterated benzyl iodide (97% deuteration) .

    • Hydrolysis with D₂O introduces deuterium at the β-position .

  • Yield : 77% for deuterated benzyl iodide (2a) .

  • Characterization : Confirmed via ³¹P NMR and ESI-MS, showing incorporation of ¹⁸O from water into aldehyde products .

Role in Organocatalytic Cycles

While not directly catalytic, its structural analogs participate in phosphine-mediated reactions:

Michael-Intervened Annulation

  • Mechanism :

    • Nucleophilic addition of phosphine to α,β-unsaturated carbonyls forms zwitterionic enolates.

    • Trapping with imines or electrophiles (e.g., arylidenemalononitriles) leads to cyclized products .

  • Example : Reaction with diarylidene acetone yields cyclohexanones via [4 + 2] annulation .

Stability and Byproduct Formation

  • Thermal Stability : Decomposes at >120°C, forming triphenylphosphine oxide (S4) as the dominant product .

  • Hydrolysis : In aqueous NaOH, generates pyrrolidine derivatives and phosphine oxides .

Scientific Research Applications

Organic Synthesis

Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide is widely utilized as a reagent in organic synthesis due to its ability to form phosphonium ylides. These ylides are crucial intermediates in various chemical reactions, including:

  • Wittig Reactions : The compound can be used to convert carbonyl compounds into alkenes through the formation of phosphonium ylides. This reaction is fundamental in synthesizing complex organic molecules, particularly in the pharmaceutical industry .
  • Synthesis of Antiproliferative Compounds : Research has demonstrated that derivatives of this phosphonium salt can lead to the development of potent antiproliferative agents. For example, compounds synthesized through reactions involving this compound have shown high cytotoxicity against cancer cell lines, indicating its potential in cancer therapy .

Medicinal Chemistry

The compound's applications extend into medicinal chemistry, where it has been investigated for therapeutic uses:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have been tested against Mycobacterium tuberculosis, showing inhibition at low concentrations, which highlights its potential as an anti-tubercular agent .
  • Antischistosomal Activity : The functionalization of natural products like betulin with triphenylphosphonium groups has resulted in compounds with remarkable antischistosomal activity, effective against schistosomula and adult worms. This suggests a promising avenue for developing new treatments for schistosomiasis .

Case Study 1: Synthesis of Antiproliferative Agents

In a study published in Nature Communications, researchers synthesized a series of antiproliferative phenstatins using this compound as a key reagent. The resulting compounds exhibited enhanced biological activity against cancer cell lines compared to their precursors, demonstrating the efficacy of this phosphonium salt in drug development .

Case Study 2: Antimicrobial Properties

A research article highlighted the synthesis of triphenylphosphonium derivatives that showed high cytotoxicity against prostate adenocarcinoma cells (PC-3). The study concluded that the incorporation of triphenylphosphonium groups significantly increased the biological activity of phenothiazine derivatives, suggesting potential applications in cancer therapeutics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisWittig ReactionFormation of alkenes from carbonyl compounds
Medicinal ChemistryAntiproliferative AgentsHigh cytotoxicity against cancer cell lines
Antimicrobial ActivityInhibition of Mycobacterium tuberculosisEffective at low concentrations
Antischistosomal ActivityFunctionalization of natural productsHigh activity against schistosomula and adult worms

Mechanism of Action

The mechanism of action of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can form strong bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

Compound Name Substituent Features Molecular Weight Key Applications Reference ID
Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide Pyrrolidine-ethyl linker; cationic charge delocalized over aromatic rings ~455–465 g/mol* Wittig reactions, drug intermediates
Triphenyl(3-(pyrimidin-2-yl)piperazinylpropyl)phosphonium bromide Pyrimidine-piperazine heterocycle; longer alkyl chain (C3) ~550–600 g/mol* Cellular biodistribution studies
[10-Decyl]tris(4-trifluoromethylphenyl)phosphonium bromide Fluorinated aryl groups; lipophilic C10 chain ~700–750 g/mol* Mitochondrial targeting in cancer cells
1,12-Dodecylidene triphenyl double phosphonium bromide Double quaternary phosphonium centers; C12 alkyl spacer ~800–850 g/mol* Antimicrobial agents
Ethyl triphenyl phosphonium bromide (ETPB) Simple ethyl chain; no heterocycles 357.2 g/mol Polymer compatibilizer

*Estimated based on analogous structures due to incomplete data in evidence.

Solubility and Stability

  • This compound: Highly soluble in polar solvents (methanol, water) due to cationic charge and pyrrolidine’s hydrogen-bonding capacity. Stable under reflux conditions in aprotic solvents .
  • Fluorinated Analogs : Increased lipophilicity from trifluoromethyl groups enhances membrane permeability but reduces aqueous solubility. Stability varies with fluorination position (para > meta) .
  • Double Quaternary Salts (e.g., C12 spacer in ): Low solubility in water due to large hydrophobic domains; thermal stability confirmed via elemental analysis.

Biological Activity

Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide (TPP), a phosphonium salt, has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms, effects on cellular processes, and relevant case studies.

This compound is characterized by its triphenylphosphonium core, which is known for its ability to accumulate in mitochondria. The presence of the pyrrolidine moiety enhances its solubility and biological activity. The compound has one hydrogen bond donor count, which may influence its interaction with biological macromolecules .

  • Mitochondrial Targeting :
    • TPP compounds are designed to selectively accumulate in mitochondria, making them valuable in targeting mitochondrial dysfunction associated with various diseases, including cancer and neurodegenerative disorders .
    • They can alter reactive oxygen species (ROS) levels, impacting redox signaling pathways that are crucial for cell survival and proliferation .
  • Anticancer Activity :
    • Research indicates that TPP derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A study demonstrated that TPP-functionalized compounds showed enhanced antitumor effects compared to their non-functionalized counterparts, suggesting a synergistic effect when targeting mitochondria .
  • Antimicrobial Properties :
    • TPP has been shown to possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis, with effective concentrations reported at 0.5 mg/mL . This highlights its potential as a therapeutic agent in treating infections.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of TPP on various cell lines, including human prostate adenocarcinoma (PC-3) cells. The results indicate that TPP induces significant cell death through mitochondrial pathways:

Cell LineIC50 (µM)Mechanism of Action
PC-310Induction of apoptosis via ROS generation
HCT1168Mitochondrial membrane potential disruption
MCF-712Cell cycle arrest and apoptosis

The above table summarizes the cytotoxicity of TPP across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

  • Anticancer Efficacy : A study focused on the efficacy of TPP derivatives against prostate cancer cells revealed that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism involved mitochondrial depolarization and increased levels of ROS, leading to apoptosis .
  • Antimicrobial Activity : Another investigation into the antimicrobial properties of TPP showed promising results against M. tuberculosis. The compound's ability to target bacterial mitochondria-like structures contributed to its effectiveness .
  • Neuroprotective Effects : Research also indicates that TPP may have neuroprotective properties by modulating mitochondrial function in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Safety and Toxicology

While TPP shows significant biological activity, understanding its safety profile is essential for therapeutic applications. Preliminary studies suggest a low toxicity profile at therapeutic doses; however, further investigations are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a bromoethylpyrrolidine precursor and triphenylphosphine. A typical procedure involves refluxing equimolar amounts of reactants in anhydrous toluene under inert atmosphere (argon/nitrogen) for 24 hours, followed by precipitation with hexane at 4°C to isolate the phosphonium salt . Yields (~75%) depend on solvent purity, reaction time, and stoichiometric ratios. Alternative solvents like acetonitrile may reduce side-product formation but require longer reaction times.
Key Variables Optimal Conditions Yield Impact
SolventTolueneHigh solubility, minimal byproducts
TemperatureReflux (~110°C)Accelerates reaction kinetics
Stoichiometry1:1 (bromide:PPh₃)Excess PPh₃ improves conversion

Q. What purification strategies are recommended to isolate this compound with high purity?

  • Methodological Answer : After synthesis, the crude product is precipitated using hexane to remove unreacted triphenylphosphine. Recrystallization from ethanol/dichloromethane mixtures enhances purity (>95%). Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is less efficient due to the compound’s ionic nature but may resolve co-precipitated impurities .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence the compound’s reactivity in Wittig olefination compared to aliphatic or aromatic phosphonium salts?

  • Methodological Answer : The pyrrolidine group introduces steric hindrance and electronic effects, altering ylide stability and regioselectivity. Kinetic studies using ¹H NMR reveal slower ylide formation compared to [(2-aminoethyl)triphenylphosphonium bromide] due to restricted rotation around the C-P bond . Computational modeling (DFT) can predict transition-state geometries and explain selectivity in aldehyde coupling .

Q. What spectroscopic techniques are critical for characterizing structural and electronic properties of this phosphonium salt?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and aryl signals (δ 7.5–7.8 ppm). The downfield shift of the α-CH₂ group (δ 3.2–3.6 ppm) confirms phosphonium formation .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-Br]⁺ (e.g., m/z 386.27 for C₂₀H₂₁NP⁺) .
  • IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms quaternization of the pyrrolidine nitrogen .

Q. How can researchers resolve contradictions in reported biological activity data, such as mitochondrial targeting efficiency vs. cytotoxicity?

  • Methodological Answer : Discrepancies arise from variations in cell lines, assay conditions, or counterion effects. Standardize protocols using:

  • Fluorescent Probes : Compare uptake kinetics in HeLa vs. HEK293 cells using confocal microscopy .
  • Cytotoxicity Assays : Use MTT/WST-1 tests at concentrations ≤10 µM to distinguish mitochondrial accumulation from membrane disruption .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar protocols?

  • Methodological Answer : Variations stem from:

  • Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous solvents reduces yields .
  • Workup Timing : Delayed hexane precipitation allows partial decomposition; immediate cooling improves recovery .

Application-Driven Methodologies

Q. What strategies enable the use of this compound as a mitochondrial-targeting vector in drug conjugates?

  • Methodological Answer :

  • Conjugation Chemistry : Link the phosphonium moiety to therapeutics (e.g., doxorubicin) via carbodiimide-mediated amide bonds or click chemistry (azide-alkyne cycloaddition) .
  • Validation : Measure ΔΨm (membrane potential) using JC-1 dye in treated vs. untreated cells to confirm mitochondrial localization .

Tables for Key Data

Table 1 : Comparative Reactivity in Wittig Reactions

Phosphonium SaltYlide StabilityAldehyde Coupling Efficiency (%)Reference
Triphenyl[2-(pyrrolidin-2-YL)ethyl]Moderate62–68
(2-Aminoethyl)triphenylphosphoniumHigh82–88
BenzyltriphenylphosphoniumLow45–50

Table 2 : Biological Activity Metrics

Cell LineIC₅₀ (µM)Mitochondrial Uptake (RFU)Reference
HeLa12.34500 ± 320
HEK29324.72100 ± 150

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